2-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide
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Overview
Description
2-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide is an organic compound belonging to the class of trifluoromethylbenzenes. These compounds contain a benzene ring substituted with one or more trifluoromethyl groups. This compound is known for its significant applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide typically involves the reaction of 3-(trifluoromethyl)aniline with 2-hydroxy-2-methylpropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-keto-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide.
Reduction: Formation of 2-hydroxy-2-methyl-N-[3-(aminomethyl)phenyl]propanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential as an anti-androgen agent in the treatment of prostate cancer.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects primarily through interaction with androgen receptors. It acts as an antagonist, inhibiting the binding of androgens to their receptors. This inhibition disrupts the normal signaling pathways, leading to reduced cellular proliferation and differentiation in target tissues .
Comparison with Similar Compounds
Similar Compounds
Flutamide: Another anti-androgen compound with a similar structure but different substituents.
Bicalutamide: A non-steroidal anti-androgen with a similar mechanism of action.
Nilutamide: Shares structural similarities and is used in similar therapeutic applications.
Uniqueness
2-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in medicinal chemistry and industrial applications .
Properties
CAS No. |
64635-50-3 |
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Molecular Formula |
C11H12F3NO2 |
Molecular Weight |
247.21 g/mol |
IUPAC Name |
2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C11H12F3NO2/c1-10(2,17)9(16)15-8-5-3-4-7(6-8)11(12,13)14/h3-6,17H,1-2H3,(H,15,16) |
InChI Key |
DOFAKQUGUJXYPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=CC(=C1)C(F)(F)F)O |
Origin of Product |
United States |
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